4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline
Brand Name: Vulcanchem
CAS No.: 6281-58-9
VCID: VC21079284
InChI: InChI=1S/C14H15ClN2/c1-10-3-2-8-17(10)14-6-7-16-13-9-11(15)4-5-12(13)14/h4-7,9-10H,2-3,8H2,1H3
SMILES: CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl
Molecular Formula: C14H15ClN2
Molecular Weight: 246.73 g/mol

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline

CAS No.: 6281-58-9

Cat. No.: VC21079284

Molecular Formula: C14H15ClN2

Molecular Weight: 246.73 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline - 6281-58-9

Specification

CAS No. 6281-58-9
Molecular Formula C14H15ClN2
Molecular Weight 246.73 g/mol
IUPAC Name 7-chloro-4-(2-methylpyrrolidin-1-yl)quinoline
Standard InChI InChI=1S/C14H15ClN2/c1-10-3-2-8-17(10)14-6-7-16-13-9-11(15)4-5-12(13)14/h4-7,9-10H,2-3,8H2,1H3
Standard InChI Key GYORBDCAYLXAIL-UHFFFAOYSA-N
SMILES CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl
Canonical SMILES CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl

Introduction

Chemical Identity and Structure

Basic Information

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline is a quinoline derivative characterized by a chlorine substituent at the 7-position and a 2-methylpyrrolidine group at the 4-position. The compound serves as an important intermediate in pharmaceutical synthesis and has been identified as an impurity in hydroxychloroquine formulations .

Table 1: Basic Chemical Information

ParameterValue
Molecular FormulaC₁₄H₁₅ClN₂
Molecular Weight246.73 g/mol
CAS Number6281-58-9
PubChem CID95382

Structural Representation

The molecular structure consists of a bicyclic quinoline system with a chlorine atom at the 7-position and a 2-methylpyrrolidine substituent at the 4-position. This arrangement contributes to the compound's unique chemical and biological properties, particularly its potential interactions with biological targets .

Naming and Identifiers

The compound is recognized by various systematic and common names in scientific literature and chemical databases. This diversity of nomenclature reflects its presence across different research domains .

Table 2: Alternative Names and Identifiers

Identifier TypeValue
IUPAC Name7-chloro-4-(2-methylpyrrolidin-1-yl)quinoline
Common SynonymsNX 357, Hydroxychloroquine Impurity F, 4-MPCQ
InChIKeyGYORBDCAYLXAIL-UHFFFAOYSA-N
SMILESCC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl
FDA UNII5338U255D2

Physical and Chemical Properties

Physical State and Appearance

At standard temperature and pressure, 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline appears as an oil with a yellow to light brown coloration. This physical form affects its handling characteristics and applications in laboratory and industrial settings .

Physical Properties

The compound exhibits specific physical properties that are relevant to its purification, handling, and application in pharmaceutical research. These properties determine its behavior in different environmental conditions and chemical reactions .

Table 3: Physical Properties

PropertyValueNotes
Physical FormOilYellow to light brown color
Boiling Point141-147 °C at 0.02 Torr392.5 °C at 760 mmHg
Density1.214 ± 0.06 g/cm³Predicted value
Vapor Pressure2.29 × 10⁻⁶ mmHgAt 25 °C
SolubilitySlightly solubleIn chloroform and methanol
Storage RequirementsRefrigeration recommendedFor stability maintenance

Chemical Properties

The chemical reactivity of 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline is influenced by its functional groups, particularly the quinoline nitrogen and the pyrrolidine moiety. These structural features determine its participation in various chemical reactions and interactions with biological targets .

Table 4: Chemical Properties

PropertyValueNotes
pKa7.70 ± 0.50Predicted value
ReactivityModerateDue to quinoline and pyrrolidine groups
StabilityRelatively stableWhen stored properly
Functional GroupsQuinoline, tertiary amineContributing to chemical behavior

Synthesis and Production

Synthetic Routes

The synthesis of 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline typically involves the substitution of a leaving group (often a chlorine atom) at the 4-position of 4,7-dichloroquinoline with 2-methylpyrrolidine. This nucleophilic aromatic substitution reaction represents a common approach to introducing the pyrrolidine moiety into the quinoline scaffold .

Alternative synthetic strategies may involve modifications of existing quinoline derivatives or construction of the quinoline ring system with appropriate substituents already in place. The choice of synthetic method often depends on the availability of starting materials, desired scale, and specific requirements for purity .

Industrial Production

ParameterClassification/Information
GHS ClassificationSkin irritation (Category 2)
Eye irritation (Category 2A)
Specific target organ toxicity - single exposure (Category 3, Respiratory system)
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Signal WordWarning
AspectRecommendations
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat
Engineering ControlsAdequate ventilation, fume hood for handling
StorageRefrigerated conditions, tightly closed container
IncompatibilitiesStrong oxidizers, strong acids (avoid contact)
First Aid MeasuresSkin contact: Immediate washing with soap and water
Eye contact: Rinse with water for at least 15 minutes
Inhalation: Move to fresh air
Ingestion: Seek immediate medical attention

Applications and Research

Relation to Quinoline-Based Therapeutics

The compound belongs to the broader family of 7-chloroquinoline derivatives, which have been extensively studied for their antimalarial, anticancer, and other biological activities. This structural relationship provides context for understanding its potential significance in medicinal chemistry .

Table 7: Related 7-Chloroquinoline Derivatives and Their Applications

Related CompoundStructural DifferenceKnown Applications
ChloroquineExtended side chain at 4-positionAntimalarial, anti-inflammatory
HydroxychloroquineHydroxylated side chain at 4-positionAntimalarial, autoimmune diseases
7-Chloro-4-(1-pyrrolidinyl)quinolineLacks methyl group on pyrrolidineAntimalarial research
7-ChloroquinolinehydrazonesDifferent 4-position substituentAnticancer research

Analytical Applications

Structure-Activity Relationships

Comparison with Related Compounds

Comparing 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline with similar 7-chloroquinoline derivatives provides insights into potential biological activities and chemical behaviors. The presence of the 2-methylpyrrolidine substituent introduces specific steric and electronic effects that distinguish it from other members of this compound class .

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